molecular formula C18H19Cl2NO3 B5524224 cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5524224
M. Wt: 368.3 g/mol
InChI Key: GWZFAADRBUFEFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate and related compounds often involves multistep chemical reactions that may include cycloaddition, lactone cleavage, and dehydration or reduction steps. For instance, 4,6-Dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones obtained from cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds undergo lactone cleavage with alcohols to yield tetrahydro-5-hydroxy-6-oxo-2-pyridinecarboxylates, which can then be transformed into various pyridine- or piperidinecarboxylates through further chemical modifications (Dubois, Fannes, Compernolle, & Hoornaert, 1996).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction, which provides detailed insights into their crystallographic parameters and conformation. The structure of related compounds, like 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one, has been determined, showcasing the dihedral angles between phenyl and heterocycle planes and the formation of molecular aggregates (Albov, Rybakov, Babaev, & Aslanov, 2005).

Scientific Research Applications

Synthesis and Chemical Transformations

Cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is involved in complex chemical syntheses and transformations, illustrating its versatility as a building block in organic chemistry. A notable method involves a one-pot, multi-component process that synthesizes cyclopentyl and cyclohexyl annealed pyridines, highlighting its role in creating compounds with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002). This process underscores the compound's utility in synthesizing structurally complex and biologically relevant molecules, such as those found in the vitamin B6 family and various alkaloids, which are crucial in pharmaceutical chemistry.

Crystal Structure Analysis

The compound's derivatives have been subject to crystal structure analyses to understand their molecular configurations better and how these affect their physical and chemical properties. For instance, the study of anticonvulsant enaminones revealed insights into their hydrogen bonding and structural disorders, contributing to the field of medicinal chemistry and drug design (Kubicki, Bassyouni, & Codding, 2000). These analyses are crucial for designing more effective drugs by understanding the structural basis of their activity.

Medicinal Chemistry Applications

The exploration of cyclopentyl derivatives extends to their potential in medicinal chemistry, particularly as anticonvulsant and antibacterial agents. Research into the transformation of similar compounds has yielded new derivatives with weak antibacterial activity, demonstrating the ongoing interest in developing novel therapeutic agents from this chemical framework (Anusevičius et al., 2014). Such studies are pivotal for discovering new drugs and understanding how structural modifications can enhance or diversify biological activity.

Environmental and Material Science Applications

Beyond pharmaceuticals, cyclopentyl derivatives have shown potential in environmental and material sciences. For example, their structural motifs have been investigated for use in controlled-release herbicides, highlighting the intersection of chemistry and agricultural technology (Mehltretter et al., 1974). This research underscores the broad applicability of such compounds in developing sustainable agricultural practices and materials.

properties

IUPAC Name

cyclopentyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-10-16(18(23)24-11-5-2-3-6-11)13(9-15(22)21-10)12-7-4-8-14(19)17(12)20/h4,7-8,11,13H,2-3,5-6,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZFAADRBUFEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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